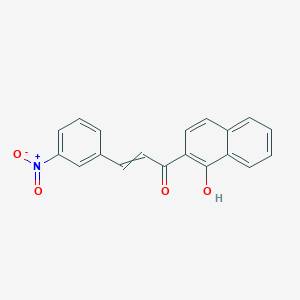![molecular formula C18H50OSi6 B14331505 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane CAS No. 110086-49-2](/img/structure/B14331505.png)
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane typically involves the reaction of trimethylsilyl chloride with other silicon-containing compounds under controlled conditions. For example, bis(trimethylsilyl)amine can be synthesized by treating trimethylsilyl chloride with ammonia .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the compound’s high purity and quality.
化学反応の分析
Types of Reactions
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and various oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield silicon-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which can enhance the stability and reactivity of the modified molecules .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a reagent in organic synthesis and as a precursor to bases.
Trimethylsilylacetylene: Used in Sonogashira couplings and as a source of acetylene in organic synthesis.
1,3-Bis(trimethylsilyl)urea: Employed in various chemical reactions as a reagent.
Uniqueness
1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane is unique due to its specific structure, which provides a combination of chemical inertness and large molecular volume. This makes it particularly useful in applications requiring stable and reactive silicon-containing compounds .
特性
CAS番号 |
110086-49-2 |
|---|---|
分子式 |
C18H50OSi6 |
分子量 |
451.1 g/mol |
IUPAC名 |
bis(trimethylsilyl)methyl-[bis(trimethylsilyl)methyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H50OSi6/c1-20(2,3)17(21(4,5)6)24(13,14)19-25(15,16)18(22(7,8)9)23(10,11)12/h17-18H,1-16H3 |
InChIキー |
OPLGIASQSNJQSY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


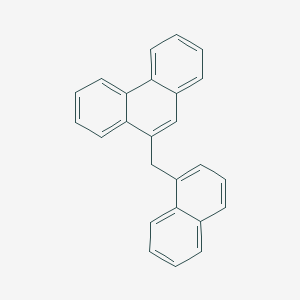
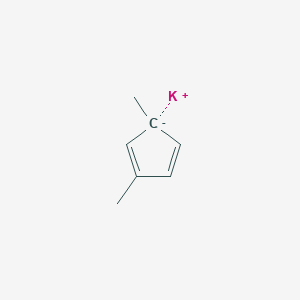
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
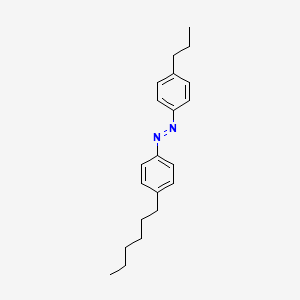
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
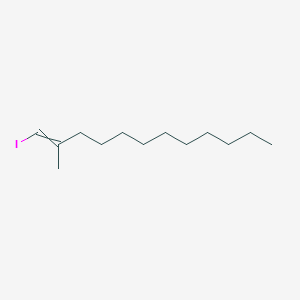
![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)

![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
